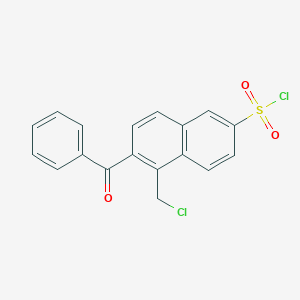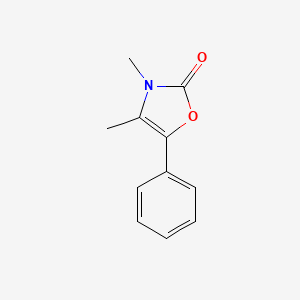
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, typically involves the reaction of ephedrine or pseudoephedrine with aldehydes. For instance, the reaction of pseudoephedrine with formaldehyde in an alkaline medium can yield the desired oxazolone derivative . The reaction conditions often include refluxing in anhydrous solvents such as benzene or acetonitrile to facilitate the formation of the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can react with nucleophiles such as anilines and pyridines, leading to the formation of substituted oxazolones.
Oxidation and Reduction Reactions: The oxazolone ring can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like anilines and pyridines in solvents such as acetonitrile at low temperatures (e.g., 5°C) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and their corresponding oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as therapeutic agents due to their biological activity.
Materials Science: The unique structural properties of oxazolones make them suitable for use in the development of advanced materials.
Analytical Chemistry: Oxazolones are used as intermediates in the synthesis of various analytical reagents.
Wirkmechanismus
The mechanism by which 2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . These interactions are crucial for its biological activity and its role in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Pyridyl)-3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine: This compound shares a similar oxazolidine ring structure but with a pyridyl substituent.
2-Chloro-3,4-Dimethyl-5-Phenyl-1,3,2-Oxazaphospholidine: Another related compound with a phospholidine ring.
Uniqueness
2(3H)-Oxazolone, 3,4-dimethyl-5-phenyl-, is unique due to its specific substitution pattern and the resulting chemical reactivity. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .
Eigenschaften
CAS-Nummer |
54026-27-6 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
3,4-dimethyl-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI-Schlüssel |
ORJYQENMECHTPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=O)N1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




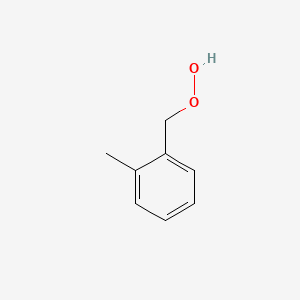
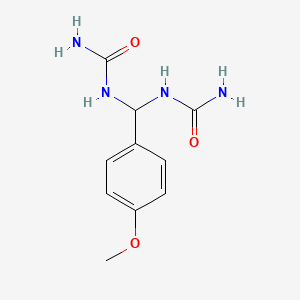
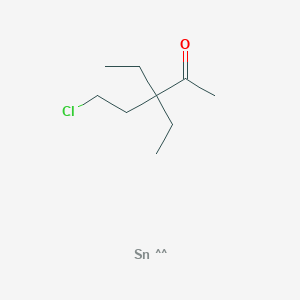
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
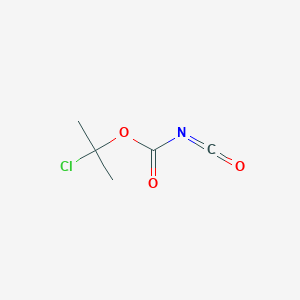
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
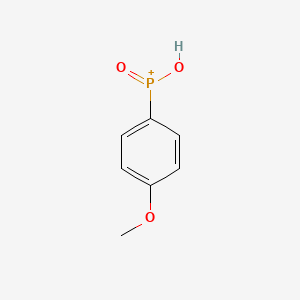

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
